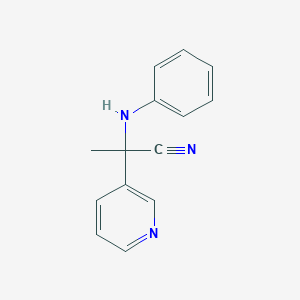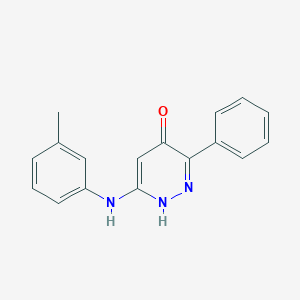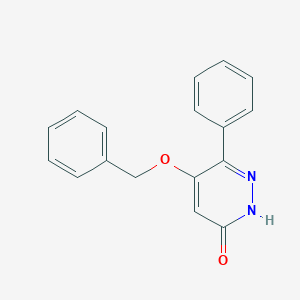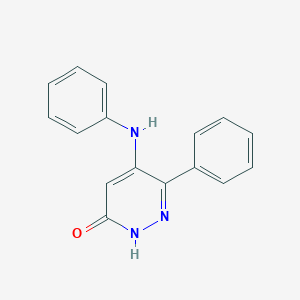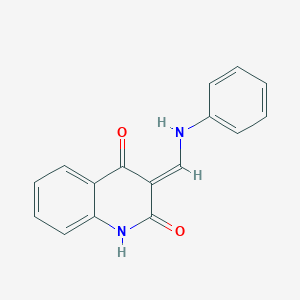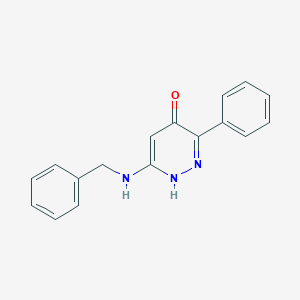
6-(benzylamino)-3-phenyl-4(1H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzylamino)-3-phenyl-4(1H)-pyridazinone is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicine. This compound is known for its ability to inhibit the activity of certain enzymes, which makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 6-(benzylamino)-3-phenyl-4(1H)-pyridazinone involves its ability to inhibit the activity of certain enzymes. Specifically, this compound is known to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of blood vessel tone and smooth muscle contraction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its ability to inhibit the activity of PDE5. This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), which is a signaling molecule that is involved in the relaxation of smooth muscle cells and the dilation of blood vessels. This effect can be useful in the treatment of diseases such as pulmonary hypertension and erectile dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(benzylamino)-3-phenyl-4(1H)-pyridazinone in lab experiments include its ability to inhibit the activity of PDE5, which is a well-known target for drug development. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity and yield. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 6-(benzylamino)-3-phenyl-4(1H)-pyridazinone. One potential direction is the development of new drugs that can target other enzymes that are involved in disease processes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to assess the safety and toxicity of this compound in order to determine its potential as a drug candidate.
Métodos De Síntesis
The synthesis of 6-(benzylamino)-3-phenyl-4(1H)-pyridazinone involves the reaction of benzylamine with 3-phenyl-4(1H)-pyridazinone in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the product.
Aplicaciones Científicas De Investigación
The scientific research application of 6-(benzylamino)-3-phenyl-4(1H)-pyridazinone is mainly focused on its potential as a drug candidate. Studies have shown that this compound has the ability to inhibit the activity of certain enzymes, which are involved in various disease processes. This makes it a promising candidate for the development of drugs that can target these enzymes and treat diseases such as cancer and inflammation.
Propiedades
Fórmula molecular |
C17H15N3O |
|---|---|
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
6-(benzylamino)-3-phenyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C17H15N3O/c21-15-11-16(18-12-13-7-3-1-4-8-13)19-20-17(15)14-9-5-2-6-10-14/h1-11H,12H2,(H2,18,19,21) |
Clave InChI |
LYKXFDDKISYEEU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=CC(=O)C(=NN2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CNC2=CC(=O)C(=NN2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one](/img/structure/B232347.png)
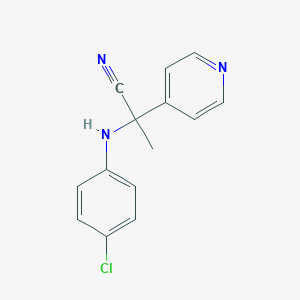
![5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one](/img/structure/B232364.png)
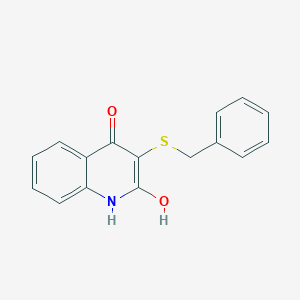
![6-Phenyltetraazolo[1,5-b]pyridazin-7-ol](/img/structure/B232379.png)
![1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one](/img/structure/B232380.png)
![4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232382.png)
![4-Phenyl-2,7,8,9-tetrahydrocyclopenta[4,5]pyrano[2,3-d]pyridazine-1,6-dione](/img/structure/B232387.png)
![4-methyl-8-phenyl-2H-pyrano[2,3-d]pyridazine-2,5(6H)-dione](/img/structure/B232388.png)
